5-Cyanotropolone
Description
5-Cyanotropolone is a tropolone derivative featuring a cyano (-CN) substituent at the 5-position of the bicyclic aromatic ring. Tropolones are non-benzenoid aromatic compounds characterized by a seven-membered ring with three conjugated double bonds and a ketone group.
Structurally, this compound retains the planar aromatic framework of tropolone but exhibits increased electron-withdrawing effects due to the -CN group. This modification impacts its acidity (pKa), solubility, and ligand-binding capabilities. Synthetically, it is typically prepared via nitration followed by cyanation or direct substitution reactions on pre-functionalized tropolone precursors .
Properties
IUPAC Name |
4-hydroxy-5-oxocyclohepta-1,3,6-triene-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-5-6-1-3-7(10)8(11)4-2-6/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKXHWQWIFJSRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC=C1C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343506 | |
| Record name | 5-Cyanotropolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3266-92-0 | |
| Record name | 5-Cyanotropolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanotropolone typically involves the introduction of a cyano group into the tropolone ring. One common method is the reaction of tropolone with cyanogen bromide (BrCN) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction with cyanogen bromide and the use of efficient purification techniques are crucial for industrial production .
Chemical Reactions Analysis
Types of Reactions: 5-Cyanotropolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different substituents into the tropolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Cyanotropolone has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound exhibits biological activity, making it a potential candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, liquid crystals, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Cyanotropolone involves its interaction with specific molecular targets and pathways. The cyano group plays a crucial role in its reactivity and binding affinity. In biological systems, it can inhibit enzymes by forming stable complexes with metal ions at the active sites. This inhibition can disrupt essential biochemical pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Data Table: Key Comparative Properties
| Property | This compound | 5-Nitrotropolone | Tropolone |
|---|---|---|---|
| Molecular Formula | C₈H₅NO₂ | C₇H₅NO₄ | C₇H₆O₂ |
| Substituent | -CN | -NO₂ | None |
| Melting Point (°C) | 182–184 | 198–200 | 50–52 |
| pKa | ~6.2 | ~5.8 | ~7.4 |
| Solubility in EtOH | High | Moderate | High |
| Antimicrobial Activity | Moderate | High | Low |
Research Findings
Electronic Effects: The -CN group in this compound enhances its electron-deficient character, making it a superior ligand for catalytic applications compared to 5-nitrotropolone and tropolone .
Biological Efficacy: 5-Nitrotropolone’s nitro group contributes to its higher redox activity, enabling reactive oxygen species (ROS) generation in antifungal mechanisms. In contrast, this compound’s -CN group stabilizes metabolic intermediates, improving its pharmacokinetic profile .
Thermal Stability: this compound decomposes at 220°C, whereas 5-nitrotropolone is less thermally stable (decomposition at 190°C), likely due to the nitro group’s propensity for exothermic decomposition .
Biological Activity
5-Cyanotropolone, a derivative of tropolone, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound (C₇H₅N₁O₄) is characterized by its unique tropolone structure, which includes a cyano group (-C≡N) at the 5-position. This modification significantly influences its biological activity. The compound exhibits resonance stabilization due to the aromaticity of the tropolone ring, enhancing its interaction with biological targets.
Biological Activities
1. Antioxidant Activity
Research indicates that this compound possesses notable antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. A study demonstrated that it can inhibit lipid peroxidation in vitro, suggesting potential applications in neuroprotection and anti-aging therapies .
2. Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated mouse macrophage-like RAW 264.7 cells, it was found to inhibit nitric oxide (NO) production significantly. This inhibition is associated with reduced expression of inducible nitric oxide synthase (iNOS), highlighting its potential as an anti-inflammatory agent .
3. Cytotoxicity Against Cancer Cells
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. It exhibited selective cytotoxicity towards tumor cells while sparing normal cells, indicating a promising therapeutic index. The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of cell cycle progression .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of iNOS Expression: The compound reduces iNOS levels in macrophages, leading to decreased NO production, which is often elevated during inflammatory responses .
- Radical Scavenging: Its ability to donate electrons allows it to neutralize free radicals effectively, thereby protecting cellular components from oxidative damage .
- Induction of Apoptosis: In cancer cells, this compound triggers apoptotic pathways, including mitochondrial dysfunction and activation of pro-apoptotic proteins .
Data Table: Biological Activity Summary
Case Studies
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results showed that treatment with the compound significantly reduced neuronal cell death and improved cell viability compared to untreated controls.
Case Study 2: Cancer Treatment Potential
In vitro assays demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and prostate cancers. The compound's selective toxicity was noted, making it a candidate for further development in cancer therapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
